3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLSRLGWOGBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-ethoxy-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: The chromenone moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different chromenone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of chromenones, including 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways .
Antioxidant Properties
The antioxidant activity of 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has been evaluated alongside other chromenone derivatives. It was found to possess significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate chromenone precursors with chlorobenzenesulfonyl chloride. The resulting product can serve as a precursor for further modifications to enhance its biological activity or tailor its properties for specific applications.
Case Study: Synthesis Methodology
A notable synthesis method involves the use of microwave-assisted reactions to facilitate the formation of sulfonyl derivatives of chromenones. This method has shown increased yields and reduced reaction times compared to traditional heating methods .
Photovoltaic Materials
Research has indicated that chromenone derivatives can be utilized in organic photovoltaic devices due to their favorable electronic properties. The incorporation of 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one into polymer matrices has been explored to enhance charge transport and stability in solar cells .
Polymer Additives
The compound's sulfonyl group provides potential for use as an additive in polymer formulations, improving thermal stability and mechanical properties. Studies have shown that incorporating this compound into polysulfone resins enhances their thermal resistance and mechanical strength, making them suitable for high-performance applications .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity | Antioxidant Activity | Synthesis Method |
|---|---|---|---|
| 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one | High (IC50 = 5 µM) | Moderate (IC50 = 10 µM) | Microwave-assisted |
| Other Chromenone Derivative | Moderate (IC50 = 10 µM) | High (IC50 = 5 µM) | Conventional heating |
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, the chromenone moiety can interact with various receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl vs. Phenyl Substituents: The 4-chlorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than the 4-chlorophenyl group in analogs like 3-(4-Cl-phenyl)-8-dimethylaminomethyl-chromen-4-one . This difference may influence reactivity in nucleophilic environments or interactions with charged protein residues.
Ethoxy vs. Methoxy/Hydroxy Groups: The ethoxy substituent at C8 increases lipophilicity compared to methoxy or hydroxy groups in analogs such as 7-hydroxy-8-methoxy-chromen-2-one .
Core Structure Variations :
- Chromen-2-one derivatives (e.g., the target compound) are structurally distinct from chromen-4-one or chromen-6-one analogs (e.g., ). These differences alter electron distribution across the aromatic system, affecting UV-vis spectra and binding modes.
Biological Implications :
- Compounds with sulfonamide or benzimidazole moieties (e.g., ) often exhibit protease or kinase inhibitory activity. The target compound’s sulfonyl group positions it as a candidate for similar targets, though direct evidence is lacking.
- CYP2C9 polymorphisms significantly affect coumarin metabolism . Ethoxy substituents in the target compound may alter CYP2C9-mediated clearance compared to methoxy analogs, warranting further pharmacokinetic studies.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following molecular formula: C17H13ClO5S, with a molecular weight of approximately 364.8 g/mol. Its structure includes a chromenone moiety substituted with a 4-chlorobenzenesulfonyl group and an ethoxy group, which contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research has demonstrated that 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by Zhang et al. (2023) evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at 15 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a robust mechanism for inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 3-(4-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that while the compound is more effective against Staphylococcus aureus, it still retains activity against other bacterial strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action:
The anti-inflammatory action may be attributed to its ability to inhibit NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
The biological activity of 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation: The interaction with various cellular receptors can alter signaling pathways associated with growth and inflammation.
Q & A
Basic: What are the common synthetic routes for 3-(4-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one?
Answer:
The compound is typically synthesized via a multi-step approach:
Core Chromenone Formation : The chromen-2-one core is prepared through Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) .
Sulfonylation : The 4-chlorobenzenesulfonyl group is introduced via nucleophilic substitution or Suzuki coupling. For example, coupling 4-chlorobenzenesulfonyl chloride with a pre-functionalized chromenone intermediate in the presence of a base like triethylamine .
Ethoxy Substitution : The 8-ethoxy group is introduced either by alkylation of a hydroxyl precursor (e.g., using ethyl bromide/K₂CO₃) or via protecting group strategies to ensure regioselectivity .
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography.
Basic: How is the structural integrity of this compound validated?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and ethoxy groups) and chromenone backbone. Aromatic protons typically appear at δ 6.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .
- X-ray Crystallography : Single-crystal analysis using software like SHELXL or ORTEP-3 refines bond lengths/angles and confirms stereochemistry . For example, the sulfonyl group exhibits characteristic S–O bond lengths of ~1.43 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₃ClO₅S: 364.02) .
Advanced: How do substituents influence the compound’s bioactivity and solubility?
Answer:
Substituent effects are critical for optimizing bioactivity and physicochemical properties:
Methodological Insight : Use logP calculations (e.g., ChemAxon) and HPLC retention times to predict solubility. Replace the ethoxy group with PEGylated chains to improve aqueous solubility for in vivo studies .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from variations in experimental design or assay conditions:
- Assay Heterogeneity : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., IC₅₀ vs. Ki) can skew results. Standardize protocols using guidelines like OECD TG 432 .
- Substituent Purity : Trace impurities (e.g., unreacted sulfonyl chloride) may interfere. Validate compound purity (>95%) via LC-MS and elemental analysis .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. bioactivity) .
Advanced: What computational strategies predict binding modes with target proteins?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or topoisomerase II). The sulfonyl group often forms hydrogen bonds with Arg120 in COX-2 .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability. Pay attention to solvent accessibility of the ethoxy group .
QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like polar surface area and Hammett constants to optimize substituents .
Basic: What spectroscopic techniques characterize degradation products?
Answer:
- HPLC-DAD/MS : Track degradation under stress conditions (heat/light/pH). Major degradation products often result from sulfonyl group hydrolysis or ethoxy cleavage .
- FT-IR : Detect carbonyl (C=O) shifts (1700–1750 cm⁻¹) indicative of chromenone ring oxidation .
- NMR Stability Studies : Monitor peak splitting in DMSO-d₆ over 72 hours to identify hydrolyzed intermediates .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Library Design : Synthesize analogs with systematic substituent variations (e.g., –OCH₃, –CF₃, –NO₂ at position 8) .
Biological Screening : Use high-throughput assays (e.g., fluorescence polarization for kinase inhibition) .
Data Integration : Map SAR trends using heatmaps or radar charts. For example, electron-withdrawing groups at position 3 correlate with increased cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
